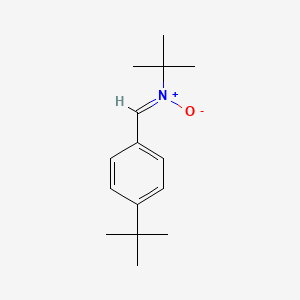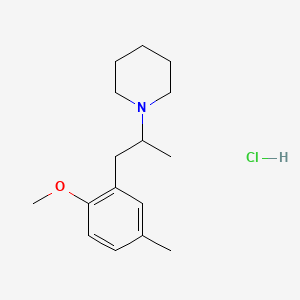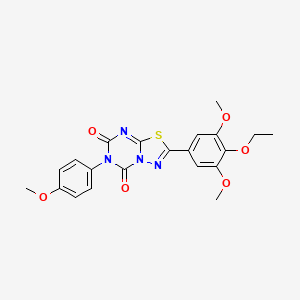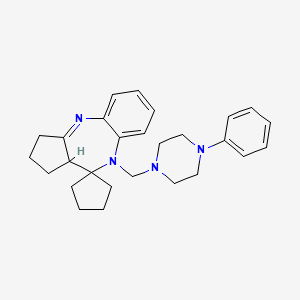
Potassium sodium dihydrogen 5,5'-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, leather, and paper industries due to their bright and diverse color range.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality and yield. The final product is usually isolated through filtration, crystallization, and drying processes.
化学反応の分析
Types of Reactions
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction typically produces aromatic amines. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
科学的研究の応用
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textile, leather, and paper industries due to its bright color and stability.
作用機序
The mechanism of action of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, affecting their availability and activity. Additionally, the aromatic rings can interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(3-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
Uniqueness
Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is unique due to the presence of methoxy and sulphonate groups, which enhance its solubility and stability. These functional groups also influence the compound’s color properties, making it suitable for specific industrial applications where other similar compounds may not perform as well.
特性
CAS番号 |
83221-55-0 |
|---|---|
分子式 |
C35H28KN8NaO17S4 |
分子量 |
1023.0 g/mol |
IUPAC名 |
potassium;sodium;2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-5-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C35H30N8O17S4.K.Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |
InChIキー |
HWGFJXNIRHIFIX-UHFFFAOYSA-L |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)












